Rapacuronium
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Overview
Description
Rapacuronium is a nondepolarizing neuromuscular blocking agent that was used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures . It was marketed under the brand name Raplon. due to the risk of fatal bronchospasm, it was withdrawn from the market in 2001 .
Preparation Methods
Rapacuronium is synthesized through a series of chemical reactions involving steroidal precursors. The synthetic route typically involves the esterification of a steroidal nucleus with appropriate side chains to form the final compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods would involve scaling up these reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Rapacuronium undergoes several types of chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound bromide leads to the formation of its 3-hydroxy metabolite . Common reagents used in these reactions include water and oxygen, under conditions that favor hydrolysis and oxidation. The major products formed from these reactions are the hydrolyzed and oxidized metabolites of this compound .
Scientific Research Applications
Rapacuronium has been extensively studied for its applications in anesthesia. It was used to facilitate rapid sequence intubation and provide muscle relaxation during surgery . Additionally, research has focused on understanding its pharmacokinetics and pharmacodynamics, particularly its rapid onset and short duration of action . Studies have also investigated the mechanisms underlying its adverse effects, such as bronchospasm, to improve the safety profile of similar neuromuscular blocking agents .
Mechanism of Action
Rapacuronium exerts its effects by antagonizing muscarinic acetylcholine receptors, specifically the M2 subtype . This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting neuromuscular transmission and causing muscle relaxation. The blockade of M2 receptors on prejunctional parasympathetic nerves leads to increased release of acetylcholine, which can result in bronchoconstriction through M3 receptor-mediated pathways .
Comparison with Similar Compounds
Rapacuronium is similar to other nondepolarizing neuromuscular blocking agents such as vecuronium, rocuronium, and cisatracurium . it is unique in its rapid onset and short duration of action, which made it a potential alternative to succinylcholine for rapid sequence intubation . Unlike succinylcholine, this compound does not cause initial muscle stimulation before relaxation, which is a characteristic of depolarizing agents . The major drawback of this compound is its association with bronchospasm, which led to its withdrawal from the market .
Properties
CAS No. |
465499-11-0 |
---|---|
Molecular Formula |
C37H61N2O4+ |
Molecular Weight |
597.9 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI Key |
HTIKWNNIPGXLGM-YLINKJIISA-N |
SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Canonical SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Key on ui other cas no. |
465499-11-0 |
Synonyms |
Org 9487 Org-9487 rapacuronium rapacuronium bromide Raplon |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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